N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
Description
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at the 5-position and linked via a carboxamide bridge to an isoxazole moiety. This structure combines two pharmacologically significant heterocycles, making it a candidate for diverse biological applications. The 4-chlorophenyl group is known to enhance lipophilicity and binding affinity in medicinal chemistry, while the isoxazole-carboxamide linkage may influence hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O3/c13-8-3-1-7(2-4-8)11-16-17-12(19-11)15-10(18)9-5-6-14-20-9/h1-6H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNJOZLMGORRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The isoxazole ring is then introduced through a cycloaddition reaction involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s structure suggests a hybrid scaffold combining 1,3,4-oxadiazole and isoxazole moieties.
1.1. Oxidative Cyclization for Oxadiazole Formation
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazide intermediates. For example:
- Precursor : N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides (e.g., 5a–k ) were synthesized by treating hydrazone derivatives (4a–k ) with chloramine-T, leading to oxidative cyclization .
- Mechanistic Insight : Loss of CH=N and NH protons (confirmed via ) and absence of azomethine carbon signals () validated oxadiazole ring formation .
Table 1: Spectral Confirmation of Oxadiazole Formation
1.2. Isoxazole Carboxamide Coupling
The isoxazole-5-carboxamide moiety is likely introduced via:
- Condensation Reactions : Reacting activated isoxazole carboxylic acids (e.g., isoxazole-5-carbonyl chloride) with amine-functionalized oxadiazoles.
- Example : Similar hybrids, such as pyrimidine-1,3,4-oxadiazole conjugates, were synthesized via alkylation of 5-fluorocytosine with oxadiazole-containing alkylating agents .
2.1. Hydrolysis of the Carboxamide Linkage
The carboxamide bond may undergo hydrolysis under acidic/basic conditions:
- Acidic Hydrolysis : Could yield isoxazole-5-carboxylic acid and 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
- Basic Hydrolysis : May produce carboxylate salts, as seen in analogs like (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid .
2.2. Electrophilic Substitution on the Aromatic Rings
- Oxadiazole Ring : Limited reactivity due to electron-withdrawing nature, but the 4-chlorophenyl group may undergo halogen exchange (e.g., Suzuki coupling) if activated .
- Isoxazole Ring : Susceptible to electrophilic substitution at the 4-position, though steric hindrance from substituents may modulate reactivity .
2.3. Cross-Coupling Reactions
Palladium-catalyzed cross-couplings (e.g., Heck, Sonogashira) could modify aryl substituents:
- Example : Fluoroisoxazoles were synthesized via radical pathways under mild conditions, suggesting potential for functionalizing isoxazole components .
Stability and Degradation Pathways
- Thermal Stability : Oxadiazoles generally exhibit high thermal stability, but the carboxamide linkage may degrade at elevated temperatures.
- Photolytic Degradation : UV exposure could cleave the oxadiazole ring, as observed in related 1,3,4-oxadiazole derivatives .
Table 2: Stability Assessment of Analogous Compounds
Spectral Characterization Data
Key spectral markers for structural validation:
- IR : Peaks at 1670–1700 cm (C=O stretch of carboxamide), 1230–1250 cm (C-O-C oxadiazole) .
- 1H NMR^1\text{H NMR}1H NMR : Absence of NH protons (δ 10–12) post-cyclization; aromatic protons at δ 7.2–8.1 (4-chlorophenyl) .
- Mass Spectrometry : Molecular ion peaks matching MW 308.76 g/mol (predicted for CHClNO) .
Challenges and Unexplored Reactivity
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key proteins involved in cell proliferation and survival . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Variations
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are widely studied for their antiproliferative, antimicrobial, and antifungal properties. Key structural analogs include:
N-(2-Methoxyphenyl)-5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine (4b)
- Core Structure : 1,3,4-Oxadiazole with a 4-chlorophenyl group at the 5-position.
- Substituents : Methoxyphenylamine at the 2-position (vs. isoxazole-carboxamide in the target compound).
- Activity : Demonstrated antiproliferative activity against NCI cancer cell lines with a mean growth percent (GP) of 45.20 .
LMM5 and LMM11
- Core Structure : 1,3,4-Oxadiazole with benzamide substituents.
- Substituents :
- LMM5 : Benzyl(methyl)sulfamoyl and methoxyphenyl groups.
- LMM11 : Cyclohexyl(ethyl)sulfamoyl and furan-2-yl groups.
N′-(5-Tetrazolyl)-N-Aroylthioureas
Key Comparative Data
Structure-Activity Relationship (SAR) Insights
4-Chlorophenyl Group : Present in both the target compound and 4b, this group enhances lipophilicity and may contribute to antiproliferative activity by interacting with hydrophobic pockets in target proteins .
Isoxazole vs.
Carboxamide Linkage : The carboxamide bridge in the target compound differs from sulfamoyl (LMM5/LMM11) or thiourea (tetrazole derivatives) linkages, which may influence solubility and metabolic stability.
Heterocycle Choice : Replacing oxadiazole with tetrazole (as in ) shifts activity from antiproliferative to herbicidal, underscoring the core heterocycle’s role in biological targeting.
Biological Activity
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of isoxazole derivatives with 1,3,4-oxadiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including Pseudomonas aeruginosa, Klebsiella aerogenes, and Staphylococcus aureus.
Table 1: Antimicrobial Activity of this compound
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strains |
|---|---|---|
| 5a | 15 µg/mL | S. aureus |
| 5b | 11 µg/mL | K. aerogenes |
| 5c | 20 µg/mL | P. aeruginosa |
The compound demonstrates a MIC comparable to standard antibiotics like ciprofloxacin, indicating its potential as an antimicrobial agent .
Anticancer Activity
This compound has also been tested for anticancer activity against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 19.56 | Induction of apoptosis via caspase activation |
| A549 | 25.30 | Cell cycle arrest at G2/M phase |
| HT-1080 | 15.00 | Mitochondrial membrane potential disruption |
The IC50 values indicate that the compound exhibits significant cytotoxicity with mechanisms involving apoptosis and cell cycle arrest .
Case Studies
A recent study investigated the effects of this compound on breast cancer cells. The results showed that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift in the balance towards apoptosis .
Another investigation focused on its interaction with caspase pathways. The compound was found to activate caspase-3/7 in treated cells, leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
